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molecular formula C8H10BrNO B1290342 2-(6-Bromopyridin-2-yl)propan-2-ol CAS No. 638218-78-7

2-(6-Bromopyridin-2-yl)propan-2-ol

Cat. No. B1290342
M. Wt: 216.07 g/mol
InChI Key: OXSDDDKLMCHNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198281B2

Procedure details

In a nitrogen atmosphere, 30 mL of 3 M methylmagnesium iodide/diethyl ether was added to 300 mL of diethyl ether solution of 8.72 g of methyl 6-bromopyridine-2-carboxylate. Water and 2 N hydrochloric acid were added to the reaction liquid, and extracted with ethyl acetate. This was washed with aqueous saturated sodium hydrogencarbonate solution and saturated saline water, and dried with anhydrous magnesium sulfate. The solvent was evaporated away under reduced pressure to obtain 8.51 g of crude 2-(6-bromo-2-pyridinyl)-2-propanol as a yellow oily substance.
Name
methylmagnesium iodide diethyl ether
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Mg]I.C([O:6][CH2:7][CH3:8])C.[CH2:9](OCC)C.[Br:14][C:15]1[N:20]=[C:19](C(OC)=O)[CH:18]=[CH:17][CH:16]=1.Cl>O>[Br:14][C:15]1[N:20]=[C:19]([C:7]([OH:6])([CH3:8])[CH3:9])[CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
methylmagnesium iodide diethyl ether
Quantity
30 mL
Type
reactant
Smiles
C[Mg]I.C(C)OCC
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
8.72 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
This was washed with aqueous saturated sodium hydrogencarbonate solution and saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated away under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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